1-Methyl-4-(methylamino)piperidine
Overview
Description
The compound "1-Methyl-4-(methylamino)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported to yield compounds with potent anti-acetylcholinesterase (anti-AChE) activity . Similarly, the synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives has been extended to include rigid analogues and phenyl group substitutions, resulting in enhanced anti-AChE activity . These syntheses typically involve nucleophilic substitution reactions and the use of protecting groups to achieve the desired selectivity and functionalization.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of a bulky moiety or a phenyl group at specific positions can dramatically enhance the activity of the compound . The conformation of the piperidine ring, such as the 'sofa' conformation observed in certain biophotonic materials, also plays a role in the properties of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The introduction of substituents such as alkyl, phenyl, or heterocyclic groups can be achieved through reactions like nucleophilic attack or amide bond formation . The reactivity of the piperidine nitrogen atom is often exploited in these syntheses, as it can act as a nucleophile or a site for substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine core. For example, the introduction of a methyl group at the nitrogen atom can affect the basicity of the piperidine and, consequently, its interaction with biological targets . The crystal structure of these compounds, including the angles between different rings and the presence of intra- or intermolecular hydrogen bonds, can provide insights into their physical properties and potential bioactivity .
Case Studies
Several piperidine derivatives have been evaluated for their biological activities in various case studies. Compound 21, a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has been identified as a potent inhibitor of acetylcholinesterase and has shown significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent . Another compound, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, has been used as a tool compound for in vivo investigation of soluble epoxide hydrolase inhibitors .
Scientific Research Applications
Acetylcholinesterase Inhibition
- Synthesis and Structure-Activity Relationships : Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives and their potent anti-acetylcholinesterase (anti-AChE) activity. One compound showed significant selectivity and inhibitory effects on AChE in rat brains, highlighting its potential as an antidementia agent (Sugimoto et al., 1992).
- Novel Piperidine Derivatives : Another study synthesized a series of related compounds, finding that certain structural changes led to increased anti-AChE activity. One compound in this series was identified as a highly potent inhibitor of acetylcholinesterase, with potential for development as an antidementia drug (Sugimoto et al., 1990).
Soluble Epoxide Hydrolase Inhibition
- Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : Identified from high-throughput screening, these compounds are inhibitors of soluble epoxide hydrolase. They exhibit promising properties for in vivo investigation in various disease models, with significant effects on a serum biomarker (Thalji et al., 2013).
Gastric Antisecretory Agents
- 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines : These compounds, particularly fenoctimine, exhibit gastric antisecretory properties without anticholinergic activity, offering potential for peptic ulcer treatment. Fenoctimine has advanced to clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Inotropic Evaluation
- Synthesis and Inotropic Evaluation : A study synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and evaluated their inotropic activity. Some derivatives showed favorable activity, increasing stroke volume in isolated rabbit-heart preparations (Liu et al., 2009).
Antitumor Activity
- Anti-Angiogenic and DNA Cleavage Studies : Novel piperidine derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential as anticancer agents, exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Atypical Antipsychotics
- 7-[3-(1-Piperidinyl)propoxy]chromenones : These compounds exhibit potent inhibition of apomorphine-induced climbing and hyperactivity in mice, suggesting an atypical antipsychotic profile with reduced extrapyramidal side effects (Bolós et al., 1996).
Hydrolysis-Mediated Clearance in Pharmacokinetics
- Impact on Pharmacokinetics : A study on the compound 1, a novel anaplastic lymphoma kinase inhibitor, reveals the impact of hydrolysis-mediated clearance on its pharmacokinetics, highlighting the significance of understanding metabolic pathways for effective drug design (Teffera et al., 2013).
Nitric Oxide Synthase Inhibition
- Selective Inhibition by 2-Aminopyridines : The study indicates that certain modifications in N-substitution can result in potent and selective inducible NOS inhibitors, demonstrating the importance of the pyridine ring orientation for selective inhibition (Connolly et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N,1-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGCVVVDCEPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994368 | |
Record name | N,1-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(methylamino)piperidine | |
CAS RN |
73579-08-5 | |
Record name | 1-Methyl-4-(methylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73579-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(methylamino)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073579085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,1-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(methylamino)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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